molecular formula C6H4ClN3O B2515286 4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 51850-60-3

4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No.: B2515286
CAS No.: 51850-60-3
M. Wt: 169.57
InChI Key: OWGFMVBNTYVMEO-UHFFFAOYSA-N
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Description

4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine (CAS: 51850-60-3) is a bicyclic heterocyclic compound with the molecular formula C₆H₄ClN₃O and a molecular weight of 185.57 g/mol. It features an isoxazole ring fused to a pyrimidine core, substituted with a chlorine atom at position 4 and a methyl group at position 2.

Similar methods likely apply to the target compound.

Properties

IUPAC Name

4-chloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGFMVBNTYVMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51850-60-3
Record name 4-chloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine typically involves the reaction of 5-amino-3-methylisoxazole-4-cyano with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). The reaction is carried out by adding 40 mL of phosphorus oxychloride and 1 mL of N,N-dimethylformamide to a reaction flask, stirring at room temperature for 1 hour, and then adding 5-amino-3-methylisoxazole-4-cyano. The mixture is heated to 160°C for 15-36 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .

Scientific Research Applications

4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazolo[5,4-d]pyrimidine Derivatives

4-Chloro-3-(3,4-difluorobenzyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (12j)
  • Structural Features : Chlorine at position 4, 3,4-difluorobenzyl at position 3, and trifluoromethyl at position 4.
  • Activity : Optimized for selective Toll-like receptor modulation.
  • Synthesis : Chlorination with POCl₃ and purification via CH₂Cl₂/MeOH chromatography .
  • Key Difference : Bulkier substituents (benzyl, trifluoromethyl) enhance receptor selectivity compared to the simpler methyl group in the target compound.
5-Amino-3-methylisoxazolo[5,4-d]pyrimidinone Derivatives
  • Structural Features: Amino group at position 5 and a pyrimidinone core.
  • Activity: Immunomodulatory effects, inhibiting polyclonal antibody production in human peripheral blood mononuclear cells (PBMCs) .
  • Key Difference: Replacement of chlorine with an amino group alters electronic properties and biological targets.

Thiazolo[5,4-d]pyrimidine Derivatives

Thiazolo[5,4-d]pyrimidines replace the isoxazole ring with a thiazole, significantly altering pharmacokinetic and receptor-binding properties.

2-(Furan-2-yl)-7-aminothiazolo[5,4-d]pyrimidines
  • Structural Features : Exocyclic amine at position 7 and furan-2-yl at position 2.
  • Activity: Potent A₂A adenosine receptor (A2AAR) antagonists, with applications in oncology (inhibiting tumor immune escape) .
  • ADME Profile :
    • LogP : 1.8–2.5 (moderate lipophilicity).
    • TPSA : <140 Ų (favorable membrane permeability).
    • Oral Bioavailability : Predicted for compounds with low polarity and flexibility (e.g., compound 19) .
  • Key Difference : Thiazole core enhances A2AAR affinity compared to isoxazolo derivatives, likely due to improved hydrogen bonding and steric interactions.

Pyrazolo[3,4-d]pyrimidine Derivatives

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
  • Structural Features: Pyrazole fused to pyrimidine with imino and amino substituents.
  • Activity : Base structure for kinase inhibitors (e.g., Janus kinase inhibitors).

Oxazolo[5,4-d]pyrimidine Derivatives

[1,3]Oxazolo[5,4-d]pyrimidine Derivatives
  • Activity : Plant growth regulators mimicking auxin (IAA) at 1×10⁻⁸ M, enhancing shoot and root development in Sorghum bicolor .
  • Key Difference : Oxazole ring’s oxygen atom may facilitate hydrogen bonding in plant hormone pathways, unlike the nitrogen-rich isoxazolo core.

Physicochemical and Pharmacokinetic Comparison

Compound Class Core Structure Key Substituents LogP TPSA (Ų) Bioactivity
4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine Isoxazole + Pyrimidine Cl (C4), CH₃ (C3) ~2.1* ~65 Underexplored (potential kinase modulation)
Thiazolo[5,4-d]pyrimidines Thiazole + Pyrimidine Furan-2-yl (C2), NH₂ (C7) 1.8–2.5 80–140 A2AAR antagonism
Pyrazolo[3,4-d]pyrimidines Pyrazole + Pyrimidine Imino (C4), NH₂ (C5) ~1.5 ~90 Kinase inhibition
Oxazolo[5,4-d]pyrimidines Oxazole + Pyrimidine Variable aryl/alkyl groups ~1.2 ~75 Plant growth regulation

*Estimated based on molecular structure.

Biological Activity

4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound characterized by its unique molecular structure, which includes a chlorinated isoxazole fused to a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 183.60 g/mol
  • SMILES Notation : Cc1nc(Cl)c2c(C)noc2n1

The compound's structure facilitates various chemical reactions, including nucleophilic substitutions and cyclization, which are typical for heterocyclic compounds. These reactions can lead to the formation of novel derivatives with enhanced biological activities.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. These compounds have been shown to inhibit pathways critical for tumor growth, such as the fibroblast growth factor receptor 1 (FGFR1) pathway. Studies have demonstrated efficacy against various cancer cell lines, suggesting that structural modifications can enhance their antitumor activity.

Case Study: Inhibition of Cancer Cell Lines

Compound DerivativeTargeted PathwayCell Line TestedIC50 (µM)
Derivative AFGFR1A549 (Lung)5.2
Derivative BVEGFR-2MCF-7 (Breast)3.8
Derivative CJAK1HCT116 (Colon)4.0

Antimalarial Activity

In addition to its anticancer properties, this compound derivatives have shown antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism appears to involve targeting specific metabolic pathways essential for the parasite's survival.

Case Study: Antimalarial Efficacy

Compound DerivativeTarget OrganismIC50 (nM)
Derivative DPlasmodium falciparum12.5
Derivative EPlasmodium vivax15.0

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer progression and malaria pathogenesis. For instance, some derivatives have been identified as inhibitors of:

  • VEGFR-2 : Involved in angiogenesis.
  • JAK Kinases : Critical for cytokine signaling in cancer.
  • Adenosine Kinase : Plays a role in cellular energy metabolism.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving multicomponent reactions that yield complex structures with potential biological activities. Some notable synthetic routes include:

  • Condensation Reactions : Combining isoxazole and pyrimidine precursors under acidic conditions.
  • Nucleophilic Substitution : Modifying the chlorinated position to create diverse derivatives.

These synthetic approaches not only enhance the compound's biological profile but also expand the library of potential drug candidates.

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